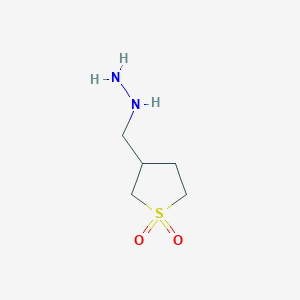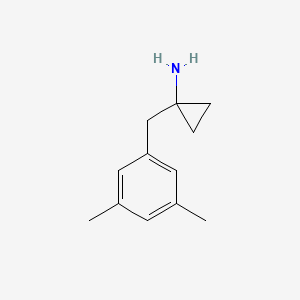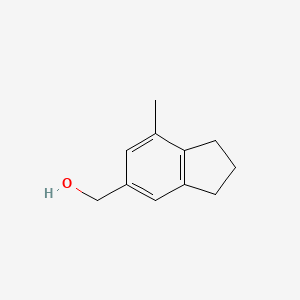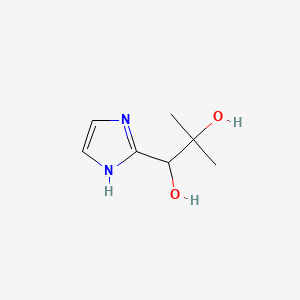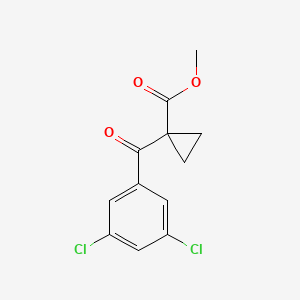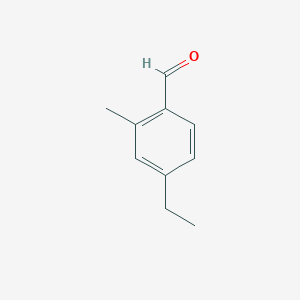
2-(3-Bromo-4-chlorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-chlorophenyl)oxirane is an organic compound with the molecular formula C8H6BrClO It is an epoxide, a class of compounds characterized by a three-membered ring containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)oxirane typically involves the reaction of 3-bromo-4-chlorostyrene with a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-chlorophenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: β-substituted alcohols.
Reduction: Corresponding diols.
Oxidation: Complex oxygenated products.
Scientific Research Applications
2-(3-Bromo-4-chlorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and potential biological applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)oxirane
- 2-(3-Chlorophenyl)oxirane
- 2-(4-Chlorophenyl)oxirane
Uniqueness
2-(3-Bromo-4-chlorophenyl)oxirane is unique due to the presence of both bromine and chlorine substituents on the phenyl ring
Properties
Molecular Formula |
C8H6BrClO |
|---|---|
Molecular Weight |
233.49 g/mol |
IUPAC Name |
2-(3-bromo-4-chlorophenyl)oxirane |
InChI |
InChI=1S/C8H6BrClO/c9-6-3-5(8-4-11-8)1-2-7(6)10/h1-3,8H,4H2 |
InChI Key |
HFBWVGUIGAWWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




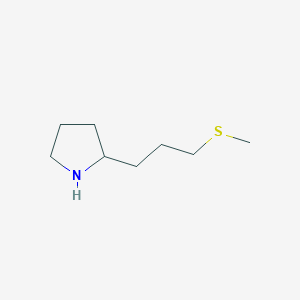
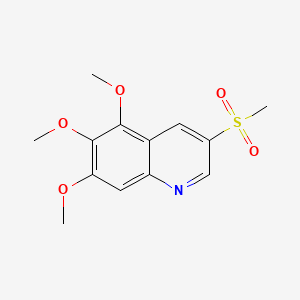

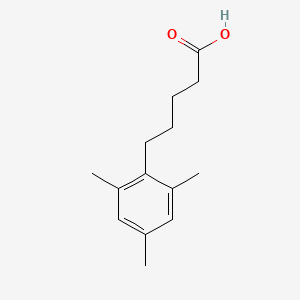
![1-(Chloromethyl)bicyclo[2.2.2]octane](/img/structure/B13608022.png)
![1-[3-(4-Methylphenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13608032.png)
